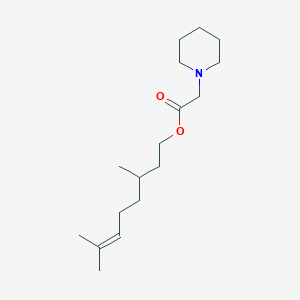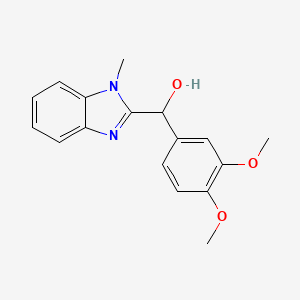
1,2-dimethyl-N-(2-nitrobenzyl)-1H-benzimidazol-5-amine
Übersicht
Beschreibung
1,2-dimethyl-N-(2-nitrobenzyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DM-NB-BIM, and it belongs to the class of benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
DM-NB-BIM has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. DM-NB-BIM has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of DM-NB-BIM is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. DM-NB-BIM has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DM-NB-BIM has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. DM-NB-BIM has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DM-NB-BIM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities at low concentrations. However, one of the limitations of DM-NB-BIM is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of DM-NB-BIM. One of the areas of research is to elucidate its mechanism of action and identify its molecular targets. Another area of research is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DM-NB-BIM can also be studied for its potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, DM-NB-BIM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit potent biological activities and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify its potential uses.
Eigenschaften
IUPAC Name |
1,2-dimethyl-N-[(2-nitrophenyl)methyl]benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-18-14-9-13(7-8-16(14)19(11)2)17-10-12-5-3-4-6-15(12)20(21)22/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLDHUVGFDQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N-(3,7-dimethyl-6-octen-1-yl)acetamide](/img/structure/B3875536.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B3875547.png)
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3875548.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B3875558.png)
![4-(2-{3-oxo-3-[(2-phenylethyl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3875559.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3875562.png)

![2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3875577.png)



![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3875618.png)
![N~1~-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3875622.png)
![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875623.png)